molecular formula C14H10BrClO3 B3159543 3-[(4-Bromo-2-chlorophenoxy)methyl]benzoic acid CAS No. 862713-26-6

3-[(4-Bromo-2-chlorophenoxy)methyl]benzoic acid

Cat. No.: B3159543
CAS No.: 862713-26-6
M. Wt: 341.58 g/mol
InChI Key: UXDCDGQGXBIOAT-UHFFFAOYSA-N
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Description

3-[(4-Bromo-2-chlorophenoxy)methyl]benzoic acid (CAS: 862713-26-6) is a halogenated benzoic acid derivative with the molecular formula C₁₄H₁₀BrClO₃ and a molecular weight of 341.60 g/mol . Its structure features a benzoic acid core substituted with a phenoxy-methyl group bearing bromine and chlorine at the 4- and 2-positions, respectively. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules, particularly in antibiotic and enzyme-targeting applications .

Properties

IUPAC Name

3-[(4-bromo-2-chlorophenoxy)methyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrClO3/c15-11-4-5-13(12(16)7-11)19-8-9-2-1-3-10(6-9)14(17)18/h1-7H,8H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXDCDGQGXBIOAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)COC2=C(C=C(C=C2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Bromo-2-chlorophenoxy)methyl]benzoic acid typically involves multiple steps, including halogenation and esterification reactions. One common method starts with the bromination of 4-chlorophenol, followed by the reaction with benzyl chloride to form the intermediate compound. This intermediate is then subjected to esterification with benzoic acid under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and esterification processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-[(4-Bromo-2-chlorophenoxy)methyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine and chlorine substituents to less reactive groups.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents like bromine, chlorine, and various Friedel-Crafts catalysts are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

3-[(4-Bromo-2-chlorophenoxy)methyl]benzoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-[(4-Bromo-2-chlorophenoxy)methyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations:

  • Steric Effects : The methyl-substituted analogue (CAS: 832740-30-4) exhibits lower molecular weight and reduced steric hindrance, which may favor synthetic accessibility .

Computational Modeling Insights

The halogen atoms in the target compound may improve binding affinity via hydrophobic interactions, as seen in similar docking studies on halogen-enriched scaffolds .

Biological Activity

3-[(4-Bromo-2-chlorophenoxy)methyl]benzoic acid is a synthetic compound that has gained attention in pharmacological research due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse sources.

Chemical Structure and Properties

The molecular formula for 3-[(4-Bromo-2-chlorophenoxy)methyl]benzoic acid is C15H12BrClO3. Its structure features a benzoic acid moiety linked to a phenoxy group that contains both bromine and chlorine substituents, which may influence its biological interactions.

Mechanisms of Biological Activity

The biological activity of 3-[(4-Bromo-2-chlorophenoxy)methyl]benzoic acid can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit various enzymes, including those involved in metabolic pathways. The presence of halogen atoms (bromine and chlorine) may enhance binding affinity to enzyme active sites.
  • Receptor Modulation : It is hypothesized that this compound may interact with specific receptors, influencing signaling pathways related to inflammation or cell proliferation.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit antimicrobial properties. For instance, studies have demonstrated that halogenated benzoic acids can inhibit the growth of various bacterial strains.

Anti-inflammatory Effects

Some studies have suggested that derivatives of benzoic acid can reduce inflammation markers in vitro. This could be relevant for conditions such as arthritis or other inflammatory diseases.

Cytotoxicity

The cytotoxic effects of halogenated compounds have been documented. For example, certain derivatives have shown selective cytotoxicity against cancer cell lines, indicating potential as anticancer agents.

Case Studies and Research Findings

  • Study on Enzyme Inhibition :
    A study evaluated the inhibitory effects of various benzoic acid derivatives on cyclooxygenase (COX) enzymes, which are pivotal in inflammatory processes. The results indicated that certain substitutions significantly enhanced COX inhibition, suggesting a similar potential for 3-[(4-Bromo-2-chlorophenoxy)methyl]benzoic acid .
  • Antimicrobial Testing :
    A series of tests were conducted on halogenated benzoic acids against Staphylococcus aureus and Escherichia coli. The findings revealed that compounds with bromine substitutions exhibited enhanced antibacterial activity compared to their non-halogenated counterparts .
  • Cytotoxicity Assays :
    In vitro cytotoxicity assays performed on various cancer cell lines showed that halogenated benzoic acids could induce apoptosis through mitochondrial pathways. The presence of bromine was correlated with increased efficacy in inducing cell death .

Data Table: Biological Activity Summary

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduced COX activity
CytotoxicityInduced apoptosis in cancer cells

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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